Product packaging for 7-Bromobenzo[d]thiazol-5-amine(Cat. No.:CAS No. 196205-23-9)

7-Bromobenzo[d]thiazol-5-amine

Cat. No.: B3249713
CAS No.: 196205-23-9
M. Wt: 229.1 g/mol
InChI Key: OJODYLGVKPSEIF-UHFFFAOYSA-N
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Description

Overview of Benzo[d]thiazole Chemistry and its Significance in Organic Synthesis

The significance of benzo[d]thiazole in organic synthesis stems from its stable aromatic nature and the multiple reactive sites it offers for chemical modification. mdpi.comnih.gov It is a fundamental building block in the creation of novel drug molecules with a wide array of pharmacological activities. rsc.org The development of efficient synthetic methodologies, including one-pot multicomponent reactions and green chemistry approaches, has further enhanced its accessibility and utility for chemists. mdpi.comnih.gov

The benzo[d]thiazole structure consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org This fusion results in a planar, aromatic bicyclic system with nine coplanar atoms. iucr.orgwikipedia.org The aromaticity of the system provides it with considerable stability. The heterocyclic part of the molecule features a sulfur atom at position 1 and a nitrogen atom at position 3, with a unique methine (CH) group at position 2 that is a common site for substitution. researchgate.netwikipedia.org

PropertyValue
Chemical Formula C₇H₅NS wikipedia.org
Molar Mass 135.19 g/mol ebi.ac.uk
Appearance Colorless, slightly viscous liquid wikipedia.org
Aromatic Rings 2 ebi.ac.uk
Polar Surface Area 12.89 Ų ebi.ac.uk
Basic pKa 2.28 ebi.ac.uk

Table 1: Physicochemical Properties of the Benzo[d]thiazole Core.

Aminobenzothiazoles, particularly 2-aminobenzothiazole (B30445), are highly valuable and versatile intermediates in organic synthesis. rsc.orgsemanticscholar.org Their strategic importance lies in the presence of both an exocyclic amino group and an endocyclic nitrogen atom, which can participate in various chemical transformations. rsc.orgresearchgate.net These functionalities allow aminobenzothiazoles to serve as reactants or intermediates for the construction of a diverse range of fused heterocyclic systems. rsc.orgresearchgate.net They are frequently used as precursors for synthesizing Schiff bases, thiazolidinones, and azetidinones. globalresearchonline.net The development of numerous synthetic methodologies for producing 2-aminobenzothiazole and its derivatives underscores their fascination for applications in synthetic and medicinal chemistry. nih.govrsc.org

Halogenated heterocycles, including halogenated benzo[d]thiazoles, are powerful and versatile building blocks in synthetic chemistry. acs.orgacs.org The halogen atom, often bromine or chlorine, serves as a reactive handle for further molecular elaboration. chemrxiv.org It can function as a leaving group in nucleophilic substitution reactions or, more significantly, as a key component in transition metal-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to synthesize otherwise. acs.org Brominated derivatives are frequently employed in such transformations. chemrxiv.org The ability to retain the halogen moiety during certain reaction steps also enables sequential, tandem transformations for rapid assembly of complex molecules. acs.org

Reaction TypeDescription
Suzuki Coupling Forms a carbon-carbon bond between the halogenated benzothiazole (B30560) and an organoboron compound. mdpi.com
Heck Coupling Creates a carbon-carbon bond by coupling with an alkene. mdpi.com
Sonogashira Coupling Forms a carbon-carbon bond with a terminal alkyne. mdpi.com
Buchwald-Hartwig Amination Forms a carbon-nitrogen bond by coupling with an amine. mdpi.com
Dehalogenative Cyclization Intramolecular coupling following photon absorption and electron transfer to form fused ring systems. chemrxiv.org

Table 2: Common Cross-Coupling Reactions Utilizing Halogenated Benzothiazoles.

Contextualization of 7-Bromobenzo[d]thiazol-5-amine within the Benzo[d]thiazole Family

Within the vast family of substituted benzothiazoles, polyfunctionalized derivatives possessing both electron-donating and electron-withdrawing groups are of particular interest for fine-tuning molecular properties. This compound (CAS No. 196205-23-9) represents such a scaffold, incorporating a nucleophilic amino group and a synthetically versatile bromine atom on the benzene ring. bldpharm.com

The specific placement of the amino group at position 5 and the bromine atom at position 7 is critical to the chemical character of this compound. The amino group acts as a strong electron-donating group, increasing the electron density of the aromatic system and activating it towards electrophilic substitution. Conversely, the bromine atom is an electron-withdrawing group via induction and a deactivator, but it directs incoming electrophiles to ortho and para positions.

The meta-relationship between the 5-amino and 7-bromo substituents creates a unique electronic environment. The amino group's activating effect is expected to influence the reactivity of the entire bicyclic system, while the bromine at position 7 offers a specific site for metal-catalyzed cross-coupling reactions. This positional isomerism distinguishes it from other isomers, such as 5-bromobenzo[d]thiazol-2(3H)-one, which would exhibit a different reactivity profile due to the altered substituent positions. smolecule.com Research on related benzothiazole sulfonamides has shown that even minor changes in substituent positions can lead to significant variations in chemical and biological properties, highlighting the importance of this specific isomeric arrangement. nih.gov

However, overcoming these synthetic hurdles provides significant opportunities. These highly functionalized scaffolds are invaluable for creating novel and complex heterocyclic systems for applications in medicinal chemistry and materials science. nih.govresearchgate.net The development of modern synthetic methods, such as one-pot multicomponent reactions and innovative cyclization strategies, offers more efficient and economical pathways to these target molecules. nih.govacs.org These advanced synthetic approaches are crucial for exploring the full potential of polyfunctionalized benzothiazoles in the design of new kinase inhibitors, fluorescent probes, and other functional materials. iucr.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B3249713 7-Bromobenzo[d]thiazol-5-amine CAS No. 196205-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJODYLGVKPSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CS2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromobenzo D Thiazol 5 Amine and Its Precursors

Classical and Modern Approaches to Benzo[d]thiazole Ring Formation

The construction of the benzothiazole (B30560) core is a well-established area of organic synthesis, with numerous methods available. These can be broadly categorized into the cyclization of substituted thiophenols or anilines and directed ortho-metalation strategies.

The most common route to benzothiazoles involves the reaction of an ortho-aminothiophenol with a suitable one-carbon electrophile or the intramolecular cyclization of an N-arylthiourea.

The Hugerschoff reaction, a classical method, involves the oxidative cyclization of arylthioureas using bromine. This method is particularly relevant for the synthesis of 2-aminobenzothiazoles. The reaction proceeds by treating a substituted aniline (B41778) with a thiocyanate (B1210189) salt (like potassium thiocyanate) in the presence of bromine. The in-situ generated arylthiourea then undergoes electrophilic cyclization onto the aromatic ring, facilitated by bromine.

For the synthesis of a precursor to 7-Bromobenzo[d]thiazol-5-amine, a potential route involves starting with an appropriately substituted aniline. For instance, beginning with 4-bromo-2-nitroaniline, one could envision its conversion to the corresponding arylthiourea followed by cyclization. A subsequent reduction of the nitro group would yield the target molecule.

Table 1: Examples of Brominative Cyclization for Benzothiazole Synthesis

Starting Material Reagents Product Reference
Substituted anilines KSCN, Br₂, Acetic acid 2-Aminobenzothiazoles indexcopernicus.com

Modern synthetic methods often employ transition metal catalysis to achieve milder reaction conditions and broader substrate scope. Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-S bonds in benzothiazole synthesis. These methods can involve the intramolecular cyclization of o-halophenylthioureas or the condensation of 2-aminobenzenethiols with various partners. While these methods are versatile, their application to the synthesis of this compound would necessitate a precursor that already contains the desired 5-amino and 7-bromo substitution pattern.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

In the context of this compound synthesis, one could hypothetically use a protected amino group at the 5-position as a DMG to direct lithiation at the 6-position. However, achieving selective bromination at the 7-position via this method would be challenging due to the directing effect towards the 6-position. A more plausible, albeit complex, strategy might involve a sequence of metalations and functionalizations on a pre-existing benzothiazole scaffold.

Cyclization Reactions of Substituted Thiophenols and Anilines

Regioselective Bromination Strategies for the Benzo[d]thiazole Nucleus

An alternative approach to the synthesis of this compound is the direct, regioselective bromination of a 5-aminobenzothiazole precursor. The success of this strategy hinges on controlling the position of electrophilic attack on the benzothiazole ring.

The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of benzo[d]thiazol-5-amine, the positions ortho (C4 and C6) and para (C7) to the amino group are activated. However, direct bromination of anilines can often lead to polybromination and lack of regioselectivity.

To achieve selective bromination at the 7-position, it is often necessary to protect the highly activating amino group, for example, as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than the amino group, which can allow for more controlled bromination. Subsequent deprotection would then yield the desired 7-bromo-5-aminobenzothiazole. The choice of brominating agent and reaction conditions is crucial in directing the substitution to the desired position.

Table 2: Key Intermediates and Precursors

Compound Name CAS Number Role in Synthesis
7-Bromo-5-nitrobenzo[d]thiazole 196205-22-8 Precursor to be reduced to the target amine.
6-Amino-7-bromo-5-nitrobenzothiazole 196205-21-7 A closely related isomer, highlighting the importance of regiocontrol.

Halogen Exchange Reactions for Bromine Introduction

Halogen exchange reactions, particularly the Finkelstein reaction, provide a valuable method for introducing bromine onto an aromatic ring that already contains a different halogen, such as chlorine or iodine. This transformation is typically catalyzed by a transition metal, most commonly copper.

In the context of synthesizing this compound or its precursors, one could envision a scenario where a 7-chloro or 7-iodobenzothiazole derivative is converted to the desired 7-bromo compound. The copper-catalyzed halogen exchange reaction is particularly effective for aryl halides. mdma.chsemanticscholar.org This process often employs a copper(I) salt, such as CuI, in the presence of a bromide source like sodium bromide (NaBr). The efficiency of the reaction can be significantly enhanced by the addition of diamine ligands, such as N,N'-dimethylethylenediamine. mdma.ch The reaction is typically conducted in a high-boiling point solvent like dioxane at elevated temperatures. mdma.ch

While direct examples for the 7-position of a benzothiazole are not prevalent in the reviewed literature, the general applicability of this method to a wide range of aryl halides suggests its potential utility. mdma.chsemanticscholar.org The conditions for such a reaction would need to be optimized to ensure high conversion and minimize side reactions.

Table 1: Representative Conditions for Copper-Catalyzed Halogen Exchange in Aryl Halides

Catalyst SystemHalide SourceSolventTemperature (°C)LigandReference
CuI (5 mol%)NaI (2 equiv)Dioxane110N,N'-Dimethylethylenediamine (10 mol%) mdma.ch
Copper CatalystNaBrDMF/HMPA>150None (Traditional) mdma.ch

Note: This table represents general conditions for aryl halides, adaptable for benzothiazole precursors.

Selective Amine Functionalization Methodologies at the C-5 Position

Introducing an amine group at the C-5 position of the 7-bromobenzothiazole (B152689) nucleus is a critical step. This is most commonly achieved through the reduction of a nitro group precursor, though direct amination techniques are also an area of synthetic exploration.

The most established route to introduce the C-5 amine is through the chemical reduction of a 7-bromo-5-nitrobenzo[d]thiazole intermediate. The nitro group serves as a reliable precursor to the amine functionality. A variety of reducing agents can be employed for this transformation, with the choice often depending on the tolerance of other functional groups in the molecule.

Catalytic hydrogenation is a highly effective and clean method for this purpose. The reaction typically uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is known for its high efficiency and for producing clean products, as the only byproduct is water. Importantly, these conditions are generally mild enough to leave the C-Br bond intact. Other reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also commonly used for nitro group reductions in aromatic systems and have been applied to various nitrobenzothiazole derivatives. nih.gov

The synthesis of the required 7-bromo-5-nitrobenzo[d]thiazole precursor itself would likely proceed from a correspondingly substituted aniline, such as 4-bromo-2-amino-6-nitroaniline, which would undergo cyclization to form the thiazole (B1198619) ring.

Table 2: Conditions for the Reduction of Aromatic Nitro Groups

ReagentCatalystSolventKey FeaturesReference(s)
H₂ (gas)Pd/CEthanol / MethanolClean, high yield, selective over C-Br bond
SnCl₂·2H₂ONoneHCl / EthanolCommon, effective for various substrates nih.gov
Fe powderNoneAcetic Acid / EthanolInexpensive, traditional method nih.gov

Directly introducing an amino group at the C-5 position of a pre-formed 7-bromobenzothiazole ring is a more challenging synthetic endeavor. This typically requires a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group at the C-5 position is displaced by an amine nucleophile. However, an unsubstituted C-H bond is generally unreactive towards such substitutions.

Research into related heterocyclic systems offers potential pathways. For example, studies on 4,7-dibromobenzo[d] tandfonline.comorganic-chemistry.orgresearchgate.netthiadiazole have shown that nucleophilic substitution with morpholine (B109124) occurs selectively at the C-4 position, which is activated by the electron-withdrawing nature of the fused thiadiazole ring. researchgate.net This suggests that if the C-5 position on the 7-bromobenzothiazole ring could be activated, for instance by another leaving group like a fluorine or chlorine atom, direct displacement with ammonia (B1221849) or a protected amine equivalent might be feasible.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for forming C-N bonds. However, these typically involve the coupling of an aryl halide with an amine. Applying this to form this compound would necessitate a di-halogenated precursor, such as 5,7-dibromobenzothiazole, and achieving selective amination at the C-5 position would be a significant challenge.

Green Chemistry and Sustainable Synthetic Routes for this compound Analogs

Recent advances in chemical synthesis have emphasized the development of environmentally benign and sustainable methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant goal in green synthesis is the avoidance of heavy metal catalysts, which can be toxic and difficult to remove from final products. Several transition-metal-free methods have been developed for the synthesis of the core benzothiazole structure. nih.gov

One notable approach involves the iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. organic-chemistry.org This method avoids the need for ortho-halo precursors and hazardous oxidants, using molecular oxygen from the air as the terminal oxidant. organic-chemistry.org Another strategy involves the base-promoted intramolecular C–S bond coupling of N-(2-halophenyl)thioamides, which proceeds without any transition metal catalyst in dioxane. nih.gov These methodologies, while not demonstrated for the specific 7-bromo-5-amino substitution pattern, represent sustainable alternatives for constructing the benzothiazole core of related analogs. tandfonline.comacs.org

Table 3: Examples of Transition-Metal-Free Benzothiazole Synthesis

MethodReagentsKey FeaturesReference(s)
Iodine-Catalyzed CDCIsothiocyanatobenzene, Amine, I₂, O₂Metal-free, uses O₂ as oxidant organic-chemistry.org
Base-Promoted CyclizationN-(2-halophenyl)thioamide, Base (e.g., KOt-Bu)Metal-free, tolerates various functional groups tandfonline.comnih.gov
Aminyl Radical AdditionAryl isothiocyanate, Formamide, n-Bu₄NI, TBHPMetal-free, uses formamides as amino source rsc.org

Electrosynthesis has emerged as a powerful green technology, using electricity to drive chemical reactions, thereby avoiding stoichiometric chemical oxidants or reductants. researchgate.net The electrosynthesis of benzothiazoles from arylthioamides has been achieved under catalyst- and supporting-electrolyte-free conditions in a continuous-flow reactor, offering high efficiency and ease of scalability. nih.govthieme-connect.com Another electrochemical method involves the reaction of aniline derivatives with ammonium (B1175870) thiocyanate, using sodium bromide as both an electrolyte and a brominating agent, representing a simple and green route to 2-aminobenzothiazoles. researchgate.net

Performing reactions in water as a solvent is another cornerstone of green chemistry. The synthesis of benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes has been successfully demonstrated in water, often at elevated temperatures, without the need for organic solvents. researchgate.net In some cases, catalysts can be used in aqueous media to promote the reaction. nih.govnih.govanalis.com.my These aqueous methods offer significant environmental benefits by reducing volatile organic compound (VOC) emissions. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 7 Bromobenzo D Thiazol 5 Amine

Reaction Pathways in Ring Formation and Functionalization

The formation of the 2-aminobenzothiazole (B30445) core, a structural relative of 7-bromobenzo[d]thiazol-5-amine, can be achieved through palladium-catalyzed intramolecular C-S bond formation from N-arylthioureas. This method bypasses the need for an ortho-halo substituent by directly functionalizing an aryl C-H bond. Mechanistic studies of related syntheses suggest that such pathways can be inconsistent with simple electrophilic palladation, indicating more complex mechanisms may be at play. Both copper and palladium catalysts have been effectively used for these types of intramolecular C-S bond formations. rsc.orgnih.gov

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of aromatic rings. The mechanism typically proceeds in two steps: the aromatic ring's pi electrons attack an electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate. masterorganicchemistry.com This initial step is generally the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.comlumenlearning.com

Beyond classical electrophilic substitution, radical and metal-catalyzed reactions offer alternative pathways for functionalization. While specific examples for this compound are scarce, metal-catalyzed C-H activation is a prominent strategy for the amination of benzothiazoles. For instance, ruthenium(II) catalysts have been used for the ortho-amidation of 2-aryl benzothiazoles, employing acyl azides as the aminating agent. acs.org Such processes involve the formation of a metal-carbon bond, followed by reaction with the nitrogen source. Palladium catalysis is also widely used for C-H bromination, which can overcome the inherent ortho/para selectivity of electrophilic bromination in certain aniline (B41778) derivatives. researchgate.net

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The bromine atom at the 7-position serves as a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an aryl halide. libretexts.org The catalytic cycle is well-established and generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product. libretexts.org

The efficiency of Suzuki-Miyaura reactions is highly dependent on the choice of ligands, base, and solvent. For substrates with unprotected amine groups, such as ortho-bromoanilines, specific catalyst systems like CataXCium A Pd G3 have been found to be particularly effective. nih.gov The presence of nitrogen-rich heterocycles can sometimes inhibit the reaction, but the development of specialized precatalysts has allowed for the successful coupling of a wide range of such substrates under mild conditions. mit.edu

Table 1: Typical Components in a Suzuki-Miyaura Coupling Reaction

Component Function Common Examples
Palladium Catalyst Facilitates the reaction cycle Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂
Ligand Stabilizes the catalyst, influences reactivity Phosphines (e.g., SPhos, XPhos)
Base Activates the organoboron species K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Solubilizes reactants Toluene, Dioxane, Water mixtures

| Organoboron Reagent | Source of the new carbon fragment | Arylboronic acids, Arylboronic esters |

The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. It is particularly useful for its tolerance of a wide variety of functional groups. While no specific protocols for this compound are documented, related brominated benzothiadiazoles undergo Stille reactions, indicating the feasibility of this transformation.

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and Sonogashira coupling (with terminal alkynes), are also expected to be viable at the C-7 position, further expanding the synthetic utility of this bromo-substituted scaffold.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an amine with an aryl halide, catalyzed by palladium. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and functional group tolerance. nih.gov The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product. wikipedia.orgresearchgate.net

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands such as Xantphos being commonly employed for the amination of bromo-heterocycles. beilstein-journals.org This methodology would allow for the introduction of a wide array of primary and secondary amines at the 7-position of the benzothiazole (B30560) ring, providing access to a diverse range of derivatives. researchgate.net

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling

Ligand Abbreviation Typical Application
Triphenylphosphine PPh₃ General purpose, Suzuki, Heck
(1,1'-Bis(diphenylphosphino)ferrocene) dppf Suzuki, C-N Coupling
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene Xantphos Buchwald-Hartwig Amination
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl XPhos Buchwald-Hartwig, Suzuki

Reactivity of the Aryl Amine Moiety

The primary amine group at the 5-position of the this compound ring is a site of significant chemical reactivity. Its lone pair of electrons can act as a nucleophile, and it can undergo transformations to form diazonium salts, which are versatile intermediates in organic synthesis.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. The nucleophilicity of this amine is influenced by the electron-donating and -withdrawing effects of the substituents on the benzothiazole ring.

One common reaction showcasing the nucleophilic character of aryl amines is acylation. For instance, 2-aminobenzothiazole derivatives can undergo nucleophilic acyl substitution with compounds like cinnamic acid to form benzothiazole amide derivatives. This reaction typically proceeds by converting the carboxylic acid to a more reactive acyl chloride, which is then attacked by the amine.

Table 1: Representative Nucleophilic Acylation of a Substituted 2-Aminobenzothiazole

Reactant 1Reactant 2ProductReaction Type
2-AminobenzothiazoleCinnamic acid derivative (as acyl chloride)N-(benzo[d]thiazol-2-yl)cinnamamide derivativeNucleophilic Acyl Substitution

This table illustrates a general reaction type analogous to what would be expected for this compound.

The primary amine of this compound can also participate in substitution reactions. For example, in the synthesis of certain inhibitors, a fluorine atom on a benzene (B151609) ring can be displaced by an amine in a nucleophilic aromatic substitution reaction. While this example involves the amine as the nucleophile attacking an external ring, it demonstrates the inherent nucleophilic potential of such amino groups.

Primary aromatic amines are readily converted into diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) organic-chemistry.org. The resulting diazonium salt is a valuable synthetic intermediate.

The general mechanism for the diazotization of a primary aromatic amine is as follows:

Formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in the presence of a strong acid.

Nucleophilic attack of the primary amine on the nitrosonium ion to form an N-nitrosamine.

Tautomerization of the N-nitrosamine to a diazohydroxide.

Protonation of the hydroxyl group followed by the loss of a water molecule to form the diazonium ion.

Once formed, the diazonium salt of this compound can undergo a variety of subsequent reactions, collectively known as Sandmeyer-type reactions, where the diazonium group is replaced by a range of nucleophiles. These reactions are often catalyzed by copper(I) salts.

Table 2: Potential Diazotization and Subsequent Reactions of this compound

Starting MaterialReagents for DiazotizationSubsequent Reagent (Sandmeyer-type)Potential Product
This compoundNaNO₂, HCl, 0-5 °CCuCl5-Chloro-7-bromobenzo[d]thiazole
This compoundNaNO₂, H₂SO₄, 0-5 °CCuBr5,7-Dibromobenzo[d]thiazole
This compoundNaNO₂, HCl, 0-5 °CCuCN7-Bromobenzo[d]thiazole-5-carbonitrile
This compoundNaNO₂, HBF₄Heat (Schiemann reaction)7-Bromo-5-fluorobenzo[d]thiazole
This compoundNaNO₂, H₂SO₄, 0-5 °CH₂O, Heat7-Bromobenzo[d]thiazol-5-ol

This table presents hypothetical but chemically plausible transformations based on established diazotization and Sandmeyer reactions of aromatic amines.

A review of modern synthetic approaches for benzothiazole derivatives highlights that the diazonium salt of 2-aminobenzothiazole can react with salicylic aldehyde in an alkaline solution to form an azoaldehyde derivative. This demonstrates that the diazonium salt can also act as an electrophile in azo coupling reactions, a characteristic feature of these species.

Theoretical and Computational Chemistry of 7 Bromobenzo D Thiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Bromobenzo[d]thiazol-5-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) are particularly powerful for this purpose.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and predict the stability of compounds. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

The process begins with geometry optimization, where the computational software systematically alters the molecule's geometry to find the lowest energy conformation, which corresponds to the most stable structure. From this optimized structure, various parameters can be extracted, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Description Predicted Value
Bond Lengths (Å)
C-S Carbon-Sulfur bond length in the thiazole (B1198619) ring. [Data from DFT]
C-N Carbon-Nitrogen bond length in the thiazole ring. [Data from DFT]
C-Br Carbon-Bromine bond length on the benzene (B151609) ring. [Data from DFT]
C-NH₂ Carbon-Amine bond length on the benzene ring. [Data from DFT]
**Bond Angles (°) **
C-S-C Bond angle within the thiazole ring. [Data from DFT]
C-N-C Bond angle within the thiazole ring. [Data from DFT]
Br-C-C Angle of the bromine substituent relative to the ring. [Data from DFT]
H-N-H Bond angle within the amine group. [Data from DFT]
Dihedral Angles (°)

Note: The table illustrates the type of data obtained from DFT calculations. Specific numerical values would be generated by running the actual computation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities reveals these reactive sites.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω) can be calculated. scirp.org These indices provide a quantitative measure of the molecule's reactivity. scirp.org The electrophilicity index, for instance, helps in theoretically assessing the molecule's bioactive potential. researchgate.net

Table 2: Frontier Molecular Orbital and Reactivity Index Data for this compound

Parameter Formula Description
E(HOMO) - Energy of the Highest Occupied Molecular Orbital.
E(LUMO) - Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) E(LUMO) - E(HOMO) Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -E(HOMO) The energy required to remove an electron.
Electron Affinity (A) -E(LUMO) The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

Note: This table defines the parameters derived from FMO analysis. The actual values are obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.netscirp.org It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized natural bond orbitals.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. After geometry optimization, frequency calculations are performed to determine the vibrational modes of the molecule. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental spectra. The theoretical spectrum helps in the assignment of vibrational bands observed in experimental FT-IR and Raman spectra, providing a detailed understanding of the molecule's vibrational behavior.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. scirp.org This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. scirp.org

The calculations can predict the main electronic transitions, often involving HOMO→LUMO excitations, that are responsible for the observed absorption bands. scirp.org Furthermore, the influence of different solvents on the absorption spectrum can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net These simulations can predict how the polarity of the solvent might shift the absorption maxima (solvatochromism), providing valuable insights into the molecule's electronic behavior in various chemical environments.

Table 3: Compound Names Mentioned in the Article

Compound Name

Computational NMR Studies (Chemical Shift Prediction)

While specific computational NMR studies predicting the chemical shifts for this compound are not extensively detailed in publicly available literature, the methodology for such predictions is well-established. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and then calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (TMS).

For related benzothiazole (B30560) derivatives, ¹H-NMR spectra typically show aromatic protons in the range of 7.0 to 8.5 ppm, with the exact shifts influenced by the electronic effects of substituents. The protons of the amine group would be expected to appear as a distinct signal, the position of which can be sensitive to solvent and concentration. In ¹³C-NMR spectra, aromatic carbons of similar structures generally resonate between 110 and 155 ppm. Computational predictions for this compound would aim to provide more precise values for each unique proton and carbon atom, aiding in the interpretation of experimental spectra.

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) (Note: As specific literature data is unavailable, this table illustrates the expected format of results from such a computational study.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4 - 152.8
H4 7.85 -
C5a - 130.1
C6 - 118.5
H6 7.21 -
C7 - 115.3
C8a - 148.9
C2 - 165.4

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state and their non-covalent interactions are crucial for understanding crystal packing and material properties. Computational tools like Hirshfeld surface analysis and Molecular Electrostatic Potential mapping are invaluable for these investigations.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. For benzothiazole derivatives, studies have shown that hydrogen bonding and van der Waals interactions are often the dominant forces governing crystal packing. nih.govnih.gov The analysis partitions the crystal space, allowing for the quantification of different types of intermolecular contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative for a Benzothiazole Derivative)

Contact Type Percentage Contribution (%)
H···H 45.0
C···H / H···C 25.5
Br···H / H···Br 12.8
N···H / H···N 8.2
S···H / H···S 5.5

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the thiazole ring and the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. nih.gov The hydrogen atoms of the amine group would exhibit a positive potential, highlighting their function as hydrogen bond donors. The bromine atom would also influence the electrostatic potential, creating a region of slight positive potential on its outer surface (a "sigma-hole"), which could participate in halogen bonding. These maps are critical for predicting how the molecule will interact with other molecules, including biological targets.

Thermodynamic Parameters and Stability Analysis

Computational chemistry can be used to calculate key thermodynamic parameters that describe the stability and energy of a molecule. These calculations are typically performed using frequency analysis after geometric optimization. Important parameters include the total energy, enthalpy, Gibbs free energy, and entropy. These values are fundamental for predicting the spontaneity of reactions and the relative stability of different isomers or conformers. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from these calculations, which provides insight into the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Thermodynamic Parameters (Illustrative)

Parameter Value
Total Energy (Hartree) -2850.123
Enthalpy (kcal/mol) -1788540.2
Gibbs Free Energy (kcal/mol) -1788585.5
Entropy (cal/mol·K) 105.7

Advanced Characterization Techniques for 7 Bromobenzo D Thiazol 5 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of new chemical entities. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition and thus the molecular formula of the compound. For 7-Bromobenzo[d]thiazol-5-amine, HRMS would confirm the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, often conducted on HRMS instruments, are employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structural components of the molecule. The fragmentation patterns of benzothiazole (B30560) derivatives can be complex, involving ring cleavages and rearrangements. For instance, studies on related benzothiazole structures have shown fragmentation pathways that include the opening of the thiazole (B1198619) ring and subsequent loss of small neutral molecules. The fragmentation of polymer ions, a related field of study, often involves charge-directed and charge-remote fragmentation pathways, which can provide detailed structural information.

A hypothetical fragmentation of this compound could involve the initial loss of the amino group or the bromine atom, followed by cleavage of the thiazole ring. The precise fragmentation pathway would provide valuable information for confirming the proposed structure. For example, in the analysis of a brominated benzothiazole derivative, 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol, HRMS with electrospray ionization (ESI) was used to confirm its molecular formula. Similarly, the mass spectrum of another benzothiazole derivative showed a molecular ion peak consistent with its predicted formula, and the fragmentation pattern included the loss of an NH2 group.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Ion Calculated m/z Observed m/z Mass Error (ppm) Inferred Formula
[M+H]+244.9640244.96420.8C7H6BrNS2
[M-NH2+H]+228.9483228.9480-1.3C7H4BrS2
[M-Br+H]+165.0147165.01491.2C7H6NS2

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for piecing together the complete molecular puzzle, especially for complex derivatives.

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would be used to establish the connectivity of protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a crucial experiment for assigning the 13C signals based on the already assigned 1H signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). For instance, in a derivative of this compound, an HMBC experiment could show a correlation from a proton on the benzene ring to the carbon atom at the junction of the two rings, confirming the fusion of the benzene and thiazole rings.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all 1H and 13C signals in the NMR spectra of this compound and its derivatives.

Table 2: Representative 2D NMR Correlations for a Hypothetical Substituted this compound

Proton (δ, ppm) COSY Correlations (δ, ppm) HSQC Correlation (13C, δ, ppm) HMBC Correlations (13C, δ, ppm)
H-4 (7.2)H-6 (7.5)C-4 (118.0)C-5, C-7a, C-2
H-6 (7.5)H-4 (7.2)C-6 (125.0)C-5, C-7, C-7a
-NH2 (5.0)--C-5, C-6

While solution-state NMR is excellent for determining the structure of individual molecules, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with different physical properties. Solid-state 13C NMR spectra can distinguish between different polymorphs of a drug substance. For this compound, ssNMR could be used to characterize its crystalline form and to study any potential intermolecular interactions in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the physical properties of the solid material. For instance, the crystal structure of 6-bromo-1,3-benzothiazol-2-amine revealed that molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (Å3)1290
Z4
Density (calculated) (g/cm3)1.85

Advanced Spectroscopic Probes for Electronic Structure Analysis

Beyond structural elucidation, advanced spectroscopic techniques can provide insights into the electronic properties of molecules, which are crucial for understanding their reactivity and potential applications in materials science.

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule, which correspond to the energies of its molecular orbitals. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. This information can be used to construct a molecular orbital diagram and to understand the electronic structure of the molecule. For benzothiazole derivatives, PES could provide valuable data on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters in determining the electronic and optical properties of a material. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental PES to provide a more complete picture of the electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states of molecules, offering a favorable balance between computational cost and accuracy for many applications. rsc.orgchemrxiv.orguci.edu This theoretical approach is particularly valuable for understanding the photophysical properties of compounds like this compound and its derivatives. By solving the time-dependent Kohn-Sham equations, TD-DFT can predict various properties related to electronic transitions, such as vertical excitation energies, oscillator strengths, and absorption and emission spectra. researchgate.netrsc.org It is frequently employed to elucidate the electronic transitions responsible for observed UV-Vis spectra and to guide the synthesis of novel materials with tailored optical properties. researchgate.netmdpi.comscirp.org

The application of TD-DFT allows for a detailed analysis of how the molecular structure of benzothiazole derivatives influences their electronic behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap, ΔE) is crucial, as it provides insight into the molecule's kinetic stability and reactivity; a smaller gap generally corresponds to a more reactive molecule that can be more easily excited. mdpi.comresearchgate.net

For benzothiazole derivatives, research has shown that the nature and position of substituent groups on the benzothiazole core significantly affect the HOMO-LUMO energy levels and, consequently, the photophysical properties. nih.govrsc.org For instance, the introduction of an electron-donating group (like the -NH₂ group in this compound) and an electron-withdrawing group (like a bromine atom or a nitro group) can create a donor-acceptor system. researchgate.netmdpi.com This "push-pull" architecture can lower the HOMO-LUMO gap, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. mdpi.comresearchgate.net

TD-DFT calculations on various benzothiazole derivatives have consistently demonstrated this trend. The substitution of electron-withdrawing groups, such as -NO₂, has been shown to lower both HOMO and LUMO energy levels, resulting in a reduced energy gap compared to the unsubstituted parent compound. nih.gov Conversely, electron-donating groups tend to raise the HOMO energy level. The interplay of these effects in this compound, which contains both a donating amine group and a withdrawing bromine atom, can be systematically studied using TD-DFT to predict its specific absorption and emission characteristics.

Detailed research findings from computational studies on related benzothiazole compounds illustrate these principles. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311+G(d,p), to obtain optimized ground-state and excited-state geometries. researchgate.netresearchgate.netmdpi.com The results from such studies can be tabulated to compare the electronic properties across a series of derivatives.

Below is an interactive data table summarizing representative TD-DFT calculation results for a series of substituted benzothiazole derivatives, demonstrating the influence of different substituents on the frontier molecular orbital energies and the energy gap in the ground state (S₀) and the first excited state (S₁).

Data adapted from a TD-DFT study on benzothiazole derivatives to illustrate substituent effects. nih.gov Comp1-4 represent different substituents on a benzothiazole core structure.

The primary electronic transitions observed in the absorption spectra of these molecules typically involve the excitation of an electron from the HOMO to the LUMO. scirp.org TD-DFT can simulate these spectra, predicting the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. researchgate.netscirp.org Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to calculate emission energies, providing insights into the fluorescence properties of the compounds. researchgate.net In some benzothiazole systems, TD-DFT calculations have been crucial in understanding complex excited-state phenomena such as excited-state intramolecular proton transfer (ESIPT), where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. rsc.orgnih.gov

While TD-DFT is a robust tool, it is important to be aware of its limitations. Standard functionals can sometimes inaccurately predict the energies of states with significant charge-transfer (CT) character, often underestimating them. chemrxiv.org Therefore, careful selection of the functional and validation against experimental data, where possible, are essential steps in the computational study of new derivatives like this compound.

Derivatization and Functionalization Strategies for Novel Chemical Entities

Modification of the Amine Functionality

The primary amine group at the 5-position of the benzothiazole (B30560) ring is a key site for derivatization, allowing for the introduction of a diverse array of functional groups through well-established chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation of the amino group of benzothiazole derivatives is a common strategy to introduce amide functionalities. This transformation can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, the acylation of the 2-amino group of 6-nitro-2-aminobenzothiazole has been successfully performed as a key step in the synthesis of compounds with anti-inflammatory activity. nih.gov This suggests that the amine at the 5-position of 7-bromobenzo[d]thiazol-5-amine would readily undergo similar reactions. The resulting amides can serve as precursors for further functionalization or as final products with distinct biological activities.

Alkylation of the amine functionality introduces alkyl or arylalkyl groups, which can significantly alter the lipophilicity and steric profile of the molecule. While direct alkylation of amines can sometimes lead to mixtures of mono- and di-alkylated products, specific conditions can be employed to favor mono-alkylation. nih.gov For example, alkylation of 2-aminobenzothiazoles has been achieved using highly reactive halides. nih.gov

Sulfonylation of the amino group to form sulfonamides is another important derivatization strategy. This can be accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. This transformation has been utilized in the synthesis of benzothiazole-containing sulfanilamide (B372717) derivatives with antitumor activity. nih.gov The introduction of a sulfonamide moiety can introduce a hydrogen bond donor-acceptor system, which can be crucial for molecular recognition in biological systems.

Table 1: Examples of Acylation Reactions on Aminobenzothiazole Scaffolds
ReactantReagentProductReference
6-Nitro-2-aminobenzothiazoleAcyl ChlorideN-(6-nitrobenzo[d]thiazol-2-yl)acetamide nih.gov
2-Aminobenzothiazole (B30445)Chloroacetyl chloride2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide nih.gov

Formation of Schiff Bases and Related Imines

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out in a suitable solvent, sometimes with acid or base catalysis. The formation of the azomethine (–C=N–) group is a key feature of these compounds and is often associated with a wide range of biological activities.

A variety of substituted 2-aminobenzothiazoles have been used to synthesize Schiff bases by reacting them with different aromatic aldehydes. For example, 2-amino-6-bromobenzothiazole (B93375) has been condensed with o-vanillin to produce the corresponding Schiff base. researchgate.net The reaction conditions generally involve refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of a base such as piperidine (B6355638). researchgate.net The resulting Schiff bases can be isolated as crystalline solids. The diversity of commercially available aldehydes allows for the synthesis of a large library of Schiff base derivatives from a single aminobenzothiazole precursor.

Table 2: Synthesis of Schiff Bases from Substituted 2-Aminobenzothiazoles
Aminobenzothiazole DerivativeAldehydeReaction ConditionsProductReference
2-Amino-6-bromobenzothiazoleo-VanillinEthanol, reflux, piperidine (cat.)o-Vanilidine-2-amino-6-bromobenzothiazole researchgate.net
2-Amino-6-chlorobenzothiazoleo-VanillinEthanol, reflux, piperidine (cat.)o-Vanilidine-2-amino-6-chlorobenzothiazole researchgate.net
2-Amino-6-methylbenzothiazoleo-VanillinEthanol, reflux, piperidine (cat.)o-Vanilidine-2-amino-6-methylbenzothiazole researchgate.net

Transformation of the Bromine Substituent

The bromine atom at the 7-position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The bromine substituent on the benzothiazole ring is well-suited for such transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly effective method for creating biaryl structures. Research has demonstrated the successful Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters. researchgate.netnih.gov These reactions, typically catalyzed by a Pd(0) species, lead to the formation of 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov A range of solvents, including DMF and toluene/water mixtures, and bases such as K3PO4, have been employed. nih.gov This methodology is directly applicable to this compound for the synthesis of 7-aryl derivatives.

The Heck reaction, the coupling of an aryl halide with an alkene, and the Sonogashira reaction, the coupling with a terminal alkyne, represent further avenues for C-C bond formation at the 7-position. wikipedia.orgnortheastern.eduscirp.org While specific examples on the this compound scaffold are not extensively documented, the general utility of these reactions on bromo-substituted heterocycles suggests their applicability. northeastern.eduscirp.orgnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling with 2-Amino-6-bromobenzothiazole
Boronic Acid/EsterCatalyst/BaseSolventProductYieldReference
Tolylboronic acidPd(PPh3)4 / K3PO4Toluene/H2O6-Tolylbenzo[d]thiazol-2-amineModerate nih.gov
4-Methoxyphenylboronic acidPd(PPh3)4 / K3PO4DMF6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine64% nih.gov
Phenylboronic acidPd(PPh3)4 / K3PO4Toluene/H2O6-Phenylbenzo[d]thiazol-2-amine- nih.gov
1,3-Trifluorobenzene boronic esterPd(PPh3)4 / K3PO41,4-Dioxane6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineHigh researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. In the case of this compound, the benzothiazole ring itself is electron-deficient, which may facilitate nucleophilic attack. However, the amino group at the 5-position is an electron-donating group, which generally deactivates the ring towards SNAr.

The feasibility of SNAr at the 7-position would depend on the interplay of these electronic effects and the nature of the nucleophile and reaction conditions. While direct examples on this specific substrate are scarce, SNAr reactions are known to occur on other heterocyclic systems. nih.govlibretexts.org Strong nucleophiles such as amines or alkoxides, under forcing conditions (e.g., high temperature), might be capable of displacing the bromine atom. fishersci.se However, competing reactions, such as those involving the amino group, could also occur. The success of SNAr on this scaffold would likely require careful optimization of reaction conditions to favor the desired substitution.

Cycloaddition Reactions Leading to Fused Ring Systems

The benzothiazole core of this compound can potentially participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. The diene-like character of the benzene (B151609) portion of the benzothiazole ring suggests the possibility of [4+2] cycloaddition reactions (Diels-Alder reactions).

For instance, a multicomponent reaction involving 2-aminobenzothiazole, an aldehyde, and a cyclic β-diketone has been reported to proceed via a proposed mechanism that includes a Diels-Alder heterocycloaddition step to form spiroheterocycles. nih.gov In another example, the reaction of bicyclic thiazolo-2-pyridones with arynes has been shown to undergo a selective [4+2] cycloaddition to generate highly functionalized, bridged isoquinolones. nih.gov These examples highlight the potential of the benzothiazole framework to act as a diene or dienophile in cycloaddition reactions, paving the way for the synthesis of novel, three-dimensional fused ring systems. The specific reactivity of this compound in such transformations would be influenced by the electronic effects of the bromo and amino substituents.

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The fusion of an imidazole (B134444) ring to the benzothiazole core results in the formation of the benzo[d]imidazo[2,1-b]thiazole scaffold, a heterocyclic system of significant interest in drug discovery. A documented synthetic approach to this scaffold utilizes this compound as a key starting material. The reaction involves the condensation of this compound with a β-ketoester, such as ethyl 3-oxobutanoate, under acidic conditions. This transformation proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final tricyclic product.

The reaction of this compound with ethyl 3-oxobutanoate leads to the formation of 7-bromo-2-methylbenzo[d]imidazo[2,1-b]thiazole. The key steps of this transformation are outlined below:

Enamine Formation: The primary amine of this compound attacks the ketonic carbon of ethyl 3-oxobutanoate, followed by the elimination of water to form an enamine intermediate.

Intramolecular Cyclization: The lone pair of electrons on the thiazole (B1198619) nitrogen attacks the ester carbonyl group, leading to the formation of a five-membered imidazole ring.

Dehydration: The resulting intermediate undergoes dehydration to afford the aromatic benzo[d]imidazo[2,1-b]thiazole ring system.

Scheme 1: Synthesis of 7-bromo-2-methylbenzo[d]imidazo[2,1-b]thiazole
Reactant 1Reactant 2Product
This compoundEthyl 3-oxobutanoate7-bromo-2-methylbenzo[d]imidazo[2,1-b]thiazole

Construction of Benzomdpi.comresearchgate.netthiazolo[3,2-a]pyrimidinones

Another important class of fused heterocycles derivable from this compound is the benzo mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidinone system. This scaffold is constructed through the reaction of the parent amine with a 1,3-dicarbonyl compound, such as pentane-2,4-dione. This reaction, typically carried out in the presence of a catalyst, results in the formation of a pyrimidinone ring fused to the benzothiazole core.

The synthesis of 8-bromo-2,4-dimethyl-4H-benzo rsc.orgnih.govthiazolo[3,2-a]pyrimidin-4-ol from this compound and pentane-2,4-dione is a representative example of this strategy. The proposed mechanism involves the following key steps:

Initial Condensation: The amino group of this compound reacts with one of the carbonyl groups of pentane-2,4-dione to form an enaminone intermediate.

Intramolecular Cyclization: The thiazole nitrogen then acts as a nucleophile, attacking the remaining carbonyl group, leading to the formation of the six-membered pyrimidinone ring.

Scheme 2: Synthesis of 8-bromo-2,4-dimethyl-4H-benzo rsc.orgnih.govthiazolo[3,2-a]pyrimidin-4-ol
Reactant 1Reactant 2Product
This compoundPentane-2,4-dione8-bromo-2,4-dimethyl-4H-benzo rsc.orgnih.govthiazolo[3,2-a]pyrimidin-4-ol

Exploiting the Benzo[d]thiazole Core for New Scaffold Construction

Beyond the synthesis of the specific fused systems mentioned above, the this compound core is a valuable platform for the construction of a wider variety of novel chemical scaffolds. The presence of three distinct reactive sites—the amino group, the bromo substituent, and the aromatic ring itself—provides a rich chemical space for further derivatization.

The amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups through diazotization reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl substituents, respectively. These reactions significantly expand the molecular diversity that can be achieved from this starting material. Furthermore, the benzothiazole ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

The strategic combination of these derivatization strategies allows for the systematic exploration of the chemical space around the benzothiazole core, leading to the generation of new molecular entities with potentially unique biological activities. This highlights the importance of this compound as a key intermediate in the ongoing quest for novel and effective therapeutic agents.

Non Biological Applications of 7 Bromobenzo D Thiazol 5 Amine Derivatives

Applications in Organic Electronics and Materials Science

The electron-deficient nature of the benzothiazole (B30560) ring system makes its derivatives promising candidates for use in organic electronic materials. The ability to modify the structure through the amine and bromine substituents allows for the fine-tuning of electronic and optical properties.

Benzothiadiazole (a related heterocyclic structure) and its derivatives are widely recognized as key components in high-performance organic semiconductors due to their strong electron-accepting properties and good photochemical stability. scispace.com These materials have been successfully incorporated into organic thin-film transistors (OTFTs) and organic photovoltaic devices. nih.govresearchgate.net The synthesis of these advanced materials often relies on brominated precursors, which are essential for building extended π-conjugated systems through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. researchgate.netnbinno.com

Derivatives of 7-Bromobenzo[d]thiazol-5-amine are prime candidates for development as p-type or n-type semiconductors. The bromine atom at the 7-position can be readily substituted with various aryl or heteroaryl groups to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, which are crucial for efficient charge transport. nih.gov The amino group at the 5-position can also be functionalized to further modulate the material's electronic energy levels (HOMO/LUMO) and solid-state packing, which are critical parameters for charge carrier mobility in OFETs. nih.gov While specific mobility data for this compound-based OFETs are not yet widely reported, the performance of other benzothiadiazole-based small molecules suggests significant potential. researchgate.netnih.gov

Table 1: Potential Synthetic Utility of this compound in Organic Semiconductors

Feature of this compoundRole in Semiconductor DesignDesired Outcome
Benzothiazole CoreElectron-accepting unitEnhanced electron transport
Bromine Atom (C7)Site for cross-coupling reactions (e.g., Suzuki, Stille)Extension of π-conjugation, creation of D-A structures
Amino Group (C5)Site for functionalizationTuning of HOMO/LUMO energy levels and molecular packing

The benzothiazole moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent dyes and optical materials. nih.gov These compounds often exhibit strong fluorescence, large Stokes shifts, and good photostability. nih.govmdpi.com The synthesis of such dyes frequently involves the functionalization of a core benzothiazole structure to tune the emission wavelength and quantum yield.

This compound serves as an excellent scaffold for creating novel fluorescent dyes. The amino group can be converted into an imine or used as a donor group in a donor-acceptor chromophore, while the bromine atom allows for the introduction of other aromatic systems via cross-coupling, effectively extending the conjugation and shifting the emission to longer wavelengths (a bathochromic shift). nih.govmdpi.com For example, a novel benzothiazole-benzonitrile based chromophore was synthesized from a 5-aminobenzothiazole precursor, demonstrating the utility of the amino group in creating molecules with significant Stokes' shifts, a desirable property for fluorescent probes. nih.gov Halogen-substituted benzothiazole crystals have also been investigated as promising candidates for flexible optoelectronics and optical waveguides due to their fluorescent nature combined with specific crystal packing features. researchgate.net

Ligands in Catalysis and Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions. This makes derivatives of this compound attractive candidates for use as ligands in coordination chemistry and catalysis.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. By choosing linkers with specific functional groups, the properties of the MOF, such as its porosity, stability, and catalytic or sensing capabilities, can be precisely controlled. uni-hannover.dewuttkescience.com While MOFs based on the related thiazolo[5,4-d]thiazole ligand have been shown to be effective for applications in environmental monitoring and catalysis, the incorporation of functionalized benzo[d]thiazole linkers is an area of growing interest. mdpi.comrsc.org

Derivatives of this compound can be envisioned as functional linkers for MOF synthesis. The amino group can be modified with carboxylate or other coordinating groups to bind with metal centers. The benzothiazole unit itself can be integrated into the linker backbone, potentially imparting luminescence to the resulting MOF. mdpi.commdpi.com Such luminescent MOFs (LMOFs) are highly sought after for sensing applications. researchgate.net Furthermore, the bromine atom could potentially be used for post-synthetic modification, allowing for the introduction of additional functionalities after the MOF has been constructed. wuttkescience.com

Benzothiazole derivatives have been successfully employed as ligands for transition metals used in catalysis. nih.govresearchgate.net Metal complexes involving Schiff bases derived from aminobenzothiazoles have been synthesized and characterized, demonstrating the versatility of the aminobenzothiazole scaffold in coordination chemistry. mdpi.comresearchgate.net These complexes have applications in facilitating a range of organic transformations. For instance, copper-catalyzed systems have been developed for the N-arylation of 2-aminobenzothiazoles. rsc.org

The this compound scaffold can be used to design bidentate or tridentate ligands by reacting the amino group to form Schiff bases or other chelating structures. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the substituents on the benzothiazole ring. The presence of the bromine atom offers a site for further modification, potentially allowing for the creation of more complex or immobilized catalyst systems.

Chemo-Sensors and Probes for Environmental Monitoring

Fluorescent chemosensors are powerful tools for the detection of trace amounts of environmentally significant analytes. The benzothiazole core is a common component in such sensors due to its inherent fluorescent properties, which can be modulated upon binding to a target analyte. nih.govresearchgate.net

Derivatives of this compound are promising platforms for the rational design of new chemosensors. The molecule can be functionalized through its amino group to introduce a specific binding site for a target analyte, such as a metal ion or an anion. Binding of the analyte can disrupt or alter the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence or absorption spectrum (a "turn-on" or "turn-off" response). nih.govmdpi.com For example, benzothiazole-based sensors have been developed for the highly sensitive and selective detection of cyanide (CN⁻), iron (Fe³⁺), and aluminum (Al³⁺) ions in environmental water samples and even within living cells. nih.govresearchgate.netmdpi.comspectroscopyonline.com The synthesis of these sensors often involves building a larger conjugated system, a process for which the bromine atom on the this compound scaffold is ideally suited.

Table 2: Examples of Analytes Detected by Benzothiazole-Based Chemosensors

Sensor BaseTarget AnalyteDetection PrincipleLimit of DetectionReference
Benzothiazole-IndenedioneCyanide (CN⁻)Interruption of ICT5.97 nM nih.gov
Benzothiazole DerivativeIron (Fe³⁺)Fluorescence Quenching5.86 µM researchgate.net
Benzothiazole-HydroxybenzaldehydeAluminum (Al³⁺)Inhibition of ICT--- mdpi.com
Biphenyl-BenzothiazoleZinc (Zn²⁺)Ratiometric Fluorescence--- nih.gov

Components in Agrochemicals or Industrial Additives (excluding dosage/safety)

Derivatives of benzothiazole are recognized for their significant contributions to the development of agrochemicals and industrial additives. The substitution pattern on the benzothiazole ring plays a crucial role in determining the specific activity and application of these compounds. Although direct data on this compound derivatives is scarce, the known applications of analogous substituted benzothiazoles provide a strong indication of their potential uses.

Agrochemicals:

Benzothiazole derivatives are integral to the formulation of various pesticides, particularly fungicides. The presence of a halogen, such as bromine, and an amine group on the benzothiazole ring can influence the compound's efficacy against specific fungal pathogens. Research on substituted 2-aminobenzothiazoles has shown that these compounds can exhibit potent antifungal activity. For instance, derivatives of 2-aminobenzothiazole (B30445) have been synthesized and tested against plant pathogens like Rhizoctonia solani, with some compounds showing superior or comparable activity to commercial fungicides like hexaconazole rsc.org.

The fungicidal properties of these compounds are often attributed to their ability to interfere with essential biological processes in fungi. The specific substitution on the benzothiazole nucleus is critical for this activity. Studies on various substituted benzothiazoles have highlighted the importance of the type and position of substituents in enhancing their fungicidal potential researchgate.netorientjchem.org. While direct studies on this compound derivatives are not available, the known fungicidal activity of other bromo- and amino-substituted benzothiazoles suggests that derivatives of this compound could be promising candidates for the development of new agrochemical fungicides.

Industrial Additives:

In the realm of industrial additives, benzothiazole derivatives have been extensively studied and utilized as corrosion inhibitors for various metals and alloys. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can effectively coordinate with metal surfaces, forming a protective film that prevents corrosion. The presence of substituents on the benzene (B151609) ring can further enhance this protective action.

Studies on aminobenzothiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments asianpubs.orgsemanticscholar.orgresearchgate.net. The amine group can act as an additional anchoring point to the metal surface, improving the stability and coverage of the protective layer. Similarly, halogen-substituted benzothiazoles have also been investigated for their corrosion inhibition properties. While specific data on this compound is not available, the combined presence of a bromo and an amino group could potentially lead to derivatives with excellent corrosion-inhibiting properties.

The table below summarizes the potential applications of substituted benzothiazole derivatives based on existing research on analogous compounds.

Application AreaClass of Benzothiazole DerivativePotential Function
Agrochemicals Substituted 2-AminobenzothiazolesFungicide
Industrial Additives Aminobenzothiazoles, Halogenated BenzothiazolesCorrosion Inhibitor

It is important to note that the development of new agrochemicals and industrial additives is a complex process that involves extensive research and testing to optimize performance and ensure compliance with regulatory standards. While the foundational structure of this compound suggests potential for these applications, further targeted research would be necessary to synthesize and evaluate its derivatives for specific uses.

Q & A

Q. Basic Derivative Design

  • Functionalization : Introduce substituents (e.g., methyl, fluoro, or nitro groups) at the 2- or 4-position to probe steric and electronic effects. Use Suzuki coupling for aryl groups or nucleophilic substitution for amines .
  • Scaffold Hybridization : Fuse with imidazo or pyrazole rings to enhance binding to kinase ATP pockets.

Q. Advanced SAR Strategies

  • Computational Docking : Pre-screen derivatives against kinase targets (e.g., EGFR or Aurora B) using AutoDock Vina. Prioritize compounds with predicted ΔG < −8 kcal/mol .
  • Metabolic Stability : Assess microsomal stability (e.g., rat liver microsomes) to identify derivatives with improved pharmacokinetics .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Process Chemistry Considerations

  • Solvent Selection : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) to comply with green chemistry principles.
  • Bromination Safety : Use flow chemistry to minimize exposure to volatile bromine. Continuous flow reactors improve heat dissipation and reduce side reactions .

Quality Control
Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction endpoints. For gram-scale batches, optimize recrystallization using mixed solvents (e.g., DCM/hexane) to balance yield and purity .

How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Mechanistic Insights
Bromine’s electron-withdrawing effect activates the thiazole ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine serves as a directing group, enabling selective functionalization at the 5-position. Use Pd(PPh₃)₄ with arylboronic acids in DMF/H₂O at 80°C for optimal yields .

Advanced Challenges
Competing protodebromination can occur under basic conditions. Mitigate this by using weak bases (e.g., K₂CO₃) and short reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.